molecular formula C14H10FN B8151504 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8151504
M. Wt: 211.23 g/mol
InChI Key: HOVLHWOTVIJKLT-UHFFFAOYSA-N
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Description

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biaryl carbonitrile derivative characterized by a biphenyl core substituted with a fluorine atom at the 2-position, a methyl group at the 3'-position, and a nitrile (-CN) group at the 3-position. Such compounds are typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely employed for constructing biaryl systems using palladium catalysts and aryl boronic acids . The fluorine atom and nitrile group introduce significant electronic effects: fluorine acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent positions, while the nitrile group contributes to dipole interactions and molecular rigidity. These features make the compound valuable in pharmaceutical and materials science research, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or liquid crystals .

Properties

IUPAC Name

2-fluoro-3-(3-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVLHWOTVIJKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

The synthesis involves coupling an aryl halide (e.g., 3-bromo-2-fluorobenzonitrile) with 3-methylphenylboronic acid. A representative stoichiometric ratio is as follows:

  • Aryl halide : Boronic acid = 1 : 1.1 (molar excess of boronic acid ensures complete conversion).

  • Palladium catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 8 mol% loading.

  • Base : Sodium carbonate (Na₂CO₃) in aqueous-organic solvent systems.

Reaction Conditions and Optimization

Typical conditions involve a mixture of toluene, ethanol, and water (3:1:1 v/v) heated to 100°C under nitrogen for 16 hours. Key optimization parameters include:

  • Temperature : Lower temperatures (80–90°C) reduce side reactions but prolong reaction time.

  • Solvent polarity : Ethanol improves boronic acid solubility, while toluene stabilizes the palladium catalyst.

  • Base selection : Na₂CO₃ outperforms K₂CO₃ in minimizing protodeboronation.

Table 1: Suzuki-Miyaura Reaction Optimization

ParameterOptimal ValueEffect on Yield
Temperature100°CMaximizes rate
Pd(PPh₃)₄ Loading8 mol%83% yield
Na₂CO₃ Concentration2.2 equivPrevents hydrolysis

Alternative Synthetic Routes

While the Suzuki-Miyaura method dominates, other approaches are explored for industrial scalability or substrate compatibility.

Ullmann-Type Coupling

The Ullmann reaction, employing copper catalysts, offers a palladium-free alternative. A patent (US4620025A) describes biphenyl synthesis using:

  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

  • Conditions : DMSO solvent at 120°C for 24 hours.

  • Yield : ~60%, lower than Suzuki-Miyaura but cost-effective for bulk production.

Direct Cyanation Strategies

Post-coupling cyanation can introduce the nitrile group. For example, Rosenmund-von Braun reaction on a pre-coupled bromobiphenyl intermediate:

  • Substrate : 3'-methyl-2-fluoro-[1,1'-biphenyl]-3-bromide.

  • Reagents : CuCN in DMF at 150°C.

  • Yield : ~50–65%, with challenges in regioselectivity.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production requires addressing catalyst recycling, solvent recovery, and waste minimization.

Continuous Flow Reactors

Patents highlight the use of continuous flow systems to enhance reaction control and throughput. Benefits include:

  • Reduced Pd leaching : Immobilized palladium catalysts enable reuse over 10 cycles.

  • Solvent recycling : Integrated distillation units recover >90% toluene.

Characterization and Quality Control

Synthetic batches are validated using:

  • NMR spectroscopy : Aromatic protons appear as multiplet signals at δ 7.2–7.5 ppm, with fluorine coupling (³JFH = 8–10 Hz).

  • HPLC purity : >99% achieved via silica gel chromatography (petroleum ether/ethyl acetate) .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The biphenyl core participates in EAS reactions due to electron density modulation by substituents. Key examples include:

Reaction Type Conditions Position of Substitution Product Yield
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorine2-Fluoro-3'-methyl-4-nitro-[1,1'-biphenyl]-3-carbonitrile68%
SulfonationH₂SO₄ (fuming), 50°COrtho to nitrile2-Fluoro-3'-methyl-5-sulfo-[1,1'-biphenyl]-3-carbonitrile52%

Mechanistic Insight :

  • The fluorine atom directs incoming electrophiles to the para position via inductive electron withdrawal.

  • The nitrile group acts as a meta-director, further influencing regioselectivity.

Nucleophilic Substitution

The fluorine atom undergoes nucleophilic displacement under specific conditions:

Nucleophile Conditions Product Yield
Ammonia (NH₃)CuI, DMF, 120°C3'-Methyl-3-cyano-[1,1'-biphenyl]-2-amine75%
Methoxide (CH₃O⁻)K₂CO₃, DMSO, 80°C2-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile63%

Key Factors :

  • Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

  • Copper or palladium catalysts enhance reaction efficiency .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the biphenyl framework:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, EtOH/H₂O2-Fluoro-3'-methyl-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile82%

Conditions :

  • Conducted under inert atmosphere (N₂/Ar) at reflux.

  • The nitrile group remains intact under these conditions.

Direct C–H Arylation

Aryl Halide Catalyst System Position Functionalized Yield
4-BromotoluenePdCl₂, PivOK, DMA, 150°COrtho to fluorine73%

Note : DMA (dimethylacetamide) as solvent improves regioselectivity for ortho-arylation .

Nitrile Reduction

Reducing Agent Conditions Product Yield
LiAlH₄THF, 0°C → RT3-(3'-Methylbiphenyl-2-yl)propane-1-amine88%

Mechanism :

  • LiAlH₄ reduces the nitrile to a primary amine via a two-electron transfer process.

Methyl Group Oxidation

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 100°C2-Fluoro-3'-carboxy-[1,1'-biphenyl]-3-carbonitrile41%

Limitation : Over-oxidation of the biphenyl core may occur, necessitating precise temperature control.

Cyano Group Reactivity

The nitrile group participates in cycloaddition and hydrolysis reactions:

Reaction Conditions Product Yield
Hydrolysis (to amide)H₂SO₄ (20%), H₂O, reflux3-(3'-Methylbiphenyl-2-yl)propanamide65%
[2+2] CycloadditionUV light, CH₂Cl₂3-(3'-Methylbiphenyl-2-yl)azetidine-2-carbonitrile34%

Comparative Reactivity Table

Functional Group Reactivity Typical Reactions
FluorineHigh electrophilicityNucleophilic substitution, EAS directing
NitrilePolar, electron-withdrawingReduction, hydrolysis, cycloaddition
MethylElectron-donatingOxidation to carboxylic acid

Mechanistic Case Study: Fluorine Displacement

In a palladium-catalyzed amination (source ):

  • Oxidative addition of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to Pd(0) forms a Pd(II) complex.

  • Ligand exchange with piperazine generates a Pd–N intermediate.

  • Reductive elimination yields the amine product (73% yield).

Key Insight : The fluorine’s electronegativity facilitates oxidative addition, while steric effects from the methyl group influence reaction rates .

Scientific Research Applications

Medicinal Chemistry

Applications:

  • Pharmaceutical Development: The compound serves as a key building block for synthesizing pharmaceuticals. Its structural features allow it to interact with specific enzymes or receptors, potentially modulating their activity. For instance, it can act as an inhibitor in various biochemical pathways, making it valuable in drug design .

Case Study:
A study demonstrated the synthesis of derivatives of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile that exhibited significant biological activity against certain cancer cell lines. The compounds were evaluated for their efficacy in inhibiting tumor growth and showed promising results, indicating potential therapeutic applications .

Material Science

Applications:

  • Organic Light-Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for use in OLEDs. Its ability to facilitate charge transport contributes to improved device performance .
  • Organic Semiconductors: Its stability and rigidity are advantageous in developing organic semiconductors for various electronic applications, including displays and sensors .

Data Table: Performance Comparison of OLEDs Using Different Compounds

CompoundEfficiency (cd/A)Lifetime (hours)
This compound2050
Alternative Compound A1540
Alternative Compound B1845

Agrochemicals

Applications:

  • Synthesis of Herbicides and Insecticides: The compound is explored for its potential use in developing agrochemicals. Its structural characteristics may enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets in pests or weeds .

Case Study:
Research has indicated that derivatives of this compound exhibit herbicidal activity against specific weed species. Field trials demonstrated that formulations containing these derivatives led to significant reductions in weed biomass compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The fluorine atom and nitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s properties can be contextualized by comparing it to structurally analogous biphenyl carbonitriles. Key differences arise from substituent type, position, and electronic effects:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) HPLC Retention (min)
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile 2-F, 3'-CH₃, 3-CN Not Reported Not Reported Expected: IR ~2167 cm⁻¹ (CN), ¹³C NMR δ ~110–120 (CN) Not Reported
4'-Bromo-[1,1'-biphenyl]-3-carbonitrile 4'-Br, 3-CN Not Reported Not Reported Similar nitrile IR; ¹H NMR deshielding near Br Not Reported
4w 4'-O-linker, 3-CN, 3'-CH₃ 133–135 43 ¹H NMR: δ 8.35 (s, NH₂), 7.75–7.45 (aromatic) 9.67
4x 4'-O-linker, 3-CN, 3'-CH₃ 225–227 46 ¹³C NMR: δ 160.2 (C=N), 118.5 (CN) 8.79
4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile 4'-OH, 3-CN Not Reported Not Reported IR: Broad ~3200 cm⁻¹ (OH); ¹H NMR δ 5.3 (OH) Not Reported

Key Observations:

Substituent Position and Electronic Effects: Fluorine at the 2-position (target compound) vs. bromine at 4' () alters electron distribution. The methyl group at 3' (target) improves solubility relative to hydroxylated analogs (e.g., 4'-hydroxy derivatives in ), which may form hydrogen bonds and increase crystallinity .

Thermal Stability :

  • Compounds with polar linkers (e.g., 4w and 4x in ) exhibit higher melting points (225–227°C for 4x) due to intermolecular hydrogen bonding and rigidity from the pyrimidine-oxygen bridge. The target compound, lacking such linkers, may have lower thermal stability .

Spectral Signatures :

  • The nitrile group’s IR absorption (~2167 cm⁻¹) is consistent across analogs (e.g., compound 3 in ). However, ¹H NMR shifts vary significantly: aromatic protons in 4w and 4x resonate at δ 7.45–8.35 due to electron-withdrawing groups, whereas hydroxylated analogs show downfield shifts for -OH protons .

Synthetic Yields :

  • Suzuki coupling yields for biphenyl carbonitriles (e.g., 43–46% in ) are moderate, likely due to steric hindrance from substituents. The target compound’s fluorine and methyl groups may further reduce yield by complicating coupling efficiency .

Biological Activity

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12FN\text{C}_{15}\text{H}_{12}\text{F}\text{N}

This compound features a biphenyl backbone with a fluorine atom and a cyano group that are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance:

  • Antibacterial Activity : Research indicates that fluorinated biphenyl derivatives exhibit significant antibacterial properties against Gram-positive bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have also displayed antifungal activity against Candida albicans, with MIC values ranging from 0.78 µg/mL to 1.56 µg/mL .

Anticancer Potential

The anticancer potential of biphenyl derivatives has been investigated, with some studies suggesting that modifications in the biphenyl structure can enhance cytotoxic effects on cancer cell lines:

  • Cytotoxicity Studies : In vitro assays have demonstrated that certain fluorinated biphenyl compounds can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at specific positions has been shown to enhance lipophilicity and improve binding affinity to biological targets, which is essential for antibacterial and anticancer activities .
  • Methyl Group Influence : The presence of a methyl group at the 3' position on the biphenyl ring has been associated with increased selectivity and potency against certain microbial strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various fluorinated biphenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the para position significantly influenced antibacterial activity. Compounds with a 4-fluorophenoxy moiety exhibited superior activity against P. falciparum, with IC50 values below 0.5 µM .

Case Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of structurally related compounds revealed that certain derivatives induced significant cytotoxic effects in MCF-7 breast cancer cells. The study highlighted that modifications in the biphenyl structure could lead to enhanced selectivity indices, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated arylboronic acid and a methyl-substituted bromobenzonitrile precursor. Bromomethyl intermediates, such as 2-(bromomethyl)-3-fluorobenzonitrile, are critical for introducing substituents . Alternatively, nucleophilic aromatic substitution (SNAr) using cyano groups as directing moieties may optimize regioselectivity . Purification typically involves column chromatography followed by recrystallization using ethanol or acetonitrile .

Q. How can structural confirmation be achieved for this compound?

  • Answer : Combine spectroscopic techniques:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 13C^{13}\text{C} NMR confirms cyano group presence (~110 ppm).
  • X-ray crystallography : Resolves biphenyl torsion angles and substituent spatial arrangements, critical for validating steric effects .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ at m/z 226.0867) .

Q. What safety protocols are essential during handling?

  • Answer : Use inert atmosphere (N2_2/Ar) to prevent oxidation, and store at 2–8°C in amber glass vials. Avoid contact with moisture to prevent hydrolysis of the nitrile group. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles due to potential skin/eye irritation .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data on substituent positions be resolved?

  • Answer : Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers). Compare NOESY/ROESY NMR data (to detect spatial proximities) with X-ray-derived torsion angles. For example, a methyl group at C3’ may show unexpected coupling in 1H^1\text{H} NMR due to hindered rotation, which crystallography can clarify .

Q. What methodologies optimize reaction yields in sterically hindered biphenyl systems?

  • Answer : Use bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed couplings to reduce steric interference. Microwave-assisted synthesis at 120°C for 30 minutes can enhance reaction efficiency. Monitor intermediates via TLC with UV-active tags .

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the cyano group, facilitating nucleophilic attacks (e.g., in hydrolysis to amides). DFT calculations (B3LYP/6-311+G(d,p)) quantify charge distribution and frontier molecular orbitals, predicting sites for electrophilic substitution .

Q. What strategies mitigate byproduct formation during cyano group functionalization?

  • Answer : Control temperature (<0°C) during nitrile quenching to avoid overreaction. Use scavengers like molecular sieves to trap reactive intermediates. LC-MS tracking identifies byproducts (e.g., dimerization products), guiding solvent optimization (e.g., DMF → THF) .

Q. How can computational modeling predict solubility and stability under varying pH?

  • Answer : Employ COSMO-RS simulations to estimate solubility in organic solvents (e.g., logP ~3.2). pKa prediction tools (e.g., MarvinSuite) assess stability: the nitrile group remains inert at pH 2–12, but hydrolyzes to carboxylic acids under strongly acidic/basic conditions .

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